molecular formula C14H10O3 B1598064 Naphtho[2,1-b]furan-1-yl-acetic acid CAS No. 92262-75-4

Naphtho[2,1-b]furan-1-yl-acetic acid

Cat. No.: B1598064
CAS No.: 92262-75-4
M. Wt: 226.23 g/mol
InChI Key: XPQWIAKMWGZBAN-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-1-yl-acetic acid is a complex organic compound characterized by its fused naphthalene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclization of 2-naphthol derivatives with furan derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of Naphtho[2,1-b]furan-1-yl-acetic acid may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Condensation Reactions

Condensation with phenylhydrazine forms hydrazone derivatives. For example:

  • Reaction : 2-Acetylnaphtho[2,1-b]furan + phenylhydrazine → 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan

    • Conditions : Ethanol reflux (2 hours)

    • Yield : 80%

    • Product Use : Intermediate for synthesizing pyrazole derivatives via Vilsmeier formylation .

Multicomponent Reactions

A one-pot synthesis strategy produces fused heterocycles:

  • Components : Aryl aldehydes, hippuric acid, β-naphthol

  • Catalyst : Nafion-H@SPIONs nanoparticles

  • Conditions : Microwave irradiation (15–25 minutes, solvent-free)

  • Products : Naphtho[2,1-b]furan-2(1H)-ones

    • Yield Range : 70–90% .

EntryAldehyde ComponentProduct StructureYield (%)
1p-ChlorobenzaldehydeMonofuranone86
22,6-DihydroxynaphthaleneBisnaphthofuranone70

a) With Chalcones

  • Reaction : Naphtho[2,1-b]furan-2-carbohydrazide + chalcones → 1-(naphtho[2,1-b]furan-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole-3-carboxamides

    • Conditions : Acetic acid/dioxane, reflux (6–8 hours)

    • Yield : 60–75% .

b) Nucleophilic Substitution

  • Example : Reaction with malononitrile or cyanothioacetamide yields fused pyran derivatives .

    • Conditions : Piperidine catalysis in ethanol

    • Key Product : 2-(3-Amino-2,4-dicyano-5-arylphenyl)naphtho[2,1-b]furan (antimicrobial activity: MIC = 12.5–25 μg/mL) .

Oxidation and Reduction

  • Oxidation :

    • Reagents : KMnO₄ (acidic conditions)

    • Products : Carboxylic acid derivatives via side-chain oxidation.

  • Reduction :

    • Reagents : LiAlH₄ or H₂/Pd-C

    • Products : Alcohols or saturated furan systems.

a) Esterification

  • Reaction : Ethyl chloroacetate + 2-hydroxy-1-naphthaldehyde → Ethyl naphtho[2,1-b]furan-2-carboxylate

    • Conditions : K₂CO₃/DMF, reflux (24 hours)

    • Yield : 75% .

b) Gewald Reaction

  • Reaction : 2-Acetylnaphtho[2,1-b]furan + sulfur → 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan

    • Application : Antimicrobial agents (MIC = 6.25–12.5 μg/mL) .

Three-Component Reactions

Meldrum’s acid, arylglyoxals, and β-naphthol form 2-(2-aryl-naphthofuran-1-yl)acetic acids:

  • Catalyst : Et₃N in CH₃CN

  • Yield : 71–90% .

Product DerivativeSubstituentMelting Point (°C)
4e3,4-Dimethoxyphenyl207–209
4f4-Fluorophenyl239–241
4i3-Nitrophenyl245–248

Key Mechanistic Insights

  • Azlactone Intermediate : Critical in multicomponent furanone synthesis .

  • Electrophilic Aromatic Substitution : Drives reactivity at the naphthalene ring’s electron-rich positions .

Scientific Research Applications

Biological Activities

Naphtho[2,1-b]furan-1-yl-acetic acid and its derivatives exhibit a wide range of biological activities:

  • Antimicrobial Properties : Studies have shown that compounds derived from naphtho[2,1-b]furan demonstrate significant antibacterial and antifungal activities. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as antitumor agents. The structure-activity relationship (SAR) studies suggest that modifications to the naphtho[2,1-b]furan core can enhance efficacy against specific types of cancer cells .
  • Fluorescence Applications : Naphtho[2,1-b]furan derivatives have been explored as fluorescent labels in biochemical assays. Their moderate to good fluorescence quantum yields make them suitable for tracking biomolecules in various applications such as peptide synthesis and protein labeling .

Material Science Applications

The unique properties of this compound also extend to material science:

  • Fluorescent Materials : The compound's ability to fluoresce under specific conditions allows it to be used in the development of fluorescent dyes and sensors. This application is particularly relevant in the fields of bioimaging and environmental monitoring.
  • Polymer Chemistry : Incorporating naphtho[2,1-b]furan into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research indicates that these composites may exhibit improved performance characteristics compared to conventional polymers .

Case Study 1: Antimicrobial Activity

A recent study synthesized several naphtho[2,1-b]furan derivatives and tested their antimicrobial efficacy. The results demonstrated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The most effective compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings.

Case Study 2: Fluorescent Labeling

Research focused on the derivatization of amino acids with naphtho[2,1-b]furan moieties yielded compounds with excellent stability under deprotection conditions commonly used in peptide synthesis. These findings suggest that naphtho[2,1-b]furan labels can be reliably used for tracking peptides in biological systems without compromising their integrity during synthesis.

Comparison with Related Compounds

Compound NameStructure TypeUnique Features
Naphtho[2,3-d]furanDihydronaphthalene derivativeDifferent fusion pattern; varied reactivity
NaphthalenePolycyclic aromatic hydrocarbonLacks furan functionality; less reactive
4-AcetylphenolAromatic ketoneSimpler structure; no fused ring system
NaphthoquinoneQuinone derivativeContains carbonyl groups; distinct reactivity

This compound stands out due to its specific furan integration and the presence of the acetic acid moiety, which enhances both solubility and biological activity compared to its analogs.

Mechanism of Action

The mechanism by which Naphtho[2,1-b]furan-1-yl-acetic acid exerts its effects depends on its specific application. For example, as a fluorescent label, it may interact with specific biomolecules, allowing for their detection and imaging. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Naphtho[2,1-b]furan-1-yl-acetic acid is unique due to its fused naphthalene and furan rings, which confer distinct chemical properties compared to other compounds. Similar compounds include:

  • Naphtho[2,1-b]furan-2-yl-acetic acid: This compound differs in the position of the acetic acid moiety, leading to variations in its chemical behavior and applications.

  • Naphthoquinones: These compounds share the naphthalene core but differ in their functional groups and oxidation states, resulting in different reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Naphtho[2,1-b]furan-1-yl-acetic acid is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various studies and case reports.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. One efficient method reported is a one-pot three-component reaction involving Meldrum's acid, arylglyoxals, and β-naphthol. This method is advantageous due to its simplicity and high yield of the desired product .

General Synthetic Procedure

  • Reagents : Meldrum's acid, arylglyoxals, β-naphthol.
  • Conditions : The reaction is conducted in the presence of triethylamine as a base.
  • Outcome : The resulting derivatives exhibit various functional groups that can influence their biological activity.

Biological Activities

The biological activity of this compound and its derivatives has been extensively studied, revealing several pharmacological effects:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of naphtho[2,1-b]furan derivatives. For instance:

  • A series of synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity. The inhibition zones ranged from 6 mm to larger diameters depending on the specific derivative tested .
CompoundInhibition Zone (mm)Bacterial Strain
4a12E. coli
4b10S. aureus
4c8P. aeruginosa

Anti-inflammatory and Analgesic Properties

Research has indicated that certain derivatives possess anti-inflammatory and analgesic effects. For example, one study reported that compounds derived from naphtho[2,1-b]furan exhibited reduced paw edema in animal models, suggesting effective anti-inflammatory action .

Antioxidant Activity

Naphtho[2,1-b]furan derivatives have also shown promising antioxidant properties. In vitro assays demonstrated that these compounds could scavenge free radicals more effectively than traditional antioxidants, suggesting their potential use in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the practical applications of naphtho[2,1-b]furan derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A derivative was tested against multi-drug resistant strains of bacteria and showed efficacy comparable to conventional antibiotics.
  • Case Study on Anti-inflammatory Effects :
    • A clinical trial involving a naphtho[2,1-b]furan derivative for treating chronic inflammatory conditions reported significant improvements in patient symptoms without severe side effects.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Interaction with Enzymes : Some studies suggest that these compounds inhibit key enzymes involved in inflammatory pathways or bacterial cell wall synthesis.
  • Cellular Uptake : The lipophilic nature of naphtho[2,1-b]furans may facilitate their uptake into cells, enhancing their efficacy at lower concentrations.

Q & A

Q. Basic Synthesis and Characterization

Q1.1: What are efficient synthetic routes for preparing naphtho[2,1-b]furan-1-yl-acetic acid derivatives? Answer: A widely used method involves a one-pot, three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in acetonitrile with triethylamine as a base. The reaction proceeds at room temperature for 24 hours, followed by acid hydrolysis (HCl/AcOH) under reflux. This method avoids chromatography, yielding products in 71–90% after filtration and ethanol washing . Key characterization includes ¹H/¹³C NMR (e.g., δ 4.12 ppm for CH₂ in 4b) and IR (e.g., 1700 cm⁻¹ for the carboxylic acid group) .

Advanced Q1.2: How can regioselectivity in naphtho[2,1-b]furan synthesis be rationalized, given potential isomeric by-products? Answer: The reaction mechanism involves Knoevenagel condensation between Meldrum’s acid enol and arylglyoxal, followed by β-naphthol addition. Regioselectivity arises from the nucleophilic attack direction of the β-naphthol anion (intermediate E), favoring the [2,1-b] isomer due to steric and electronic factors. No [2,3-b] isomers are observed experimentally, as confirmed by NMR and X-ray crystallography .

Q. Structural Confirmation and Analysis

Q2.1: What spectroscopic and crystallographic methods validate the molecular structure of naphtho[2,1-b]furan derivatives? Answer:

  • Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic proton integration and coupling constants). IR identifies functional groups (e.g., 1700–1709 cm⁻¹ for carboxylic acids) .
  • Crystallography: Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) determines bond lengths, angles, and packing. For example, 2-[1-(methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid crystallizes in monoclinic P2₁/n with a β angle of 90.18°, validated via SHELXL refinement (R = 0.051) .

Advanced Q2.2: How do intermolecular interactions influence crystal packing in naphtho[2,1-b]furan derivatives? Answer: Crystal stability is governed by non-classical interactions:

  • CH-π interactions: C15–H15B···Cg (centroid of C2/C3/C8/C9/C10/C11 ring; 3.03 Å) .
  • Hydrogen bonding: O3–H3···O2 hydrogen bonds link carboxylic acid groups into inversion-related dimers .
    These features are analyzed using software like SHELXL and visualized with ORTEP-3 .

Q. Functionalization and Biological Activity

Q3.1: How are naphtho[2,1-b]furan derivatives modified for biological screening? Answer:

  • Esterification: Carboxylic acid derivatives (e.g., 2a) are converted to esters (e.g., ethyl naphtho[2,1-b]furan-2-carboxylate) using SOCl₂/ethanol .
  • Hydrazide formation: Reaction with hydrazine hydrate yields carbohydrazides, precursors for Schiff bases and azetidinones with antimicrobial activity .

Advanced Q3.2: What strategies link naphtho[2,1-b]furan scaffolds to anticancer activity? Answer: Derivatives like STK899704 are synthesized by coupling naphtho[2,1-b]furan-2-carbohydrazide with formylated indoles. These inhibit tubulin polymerization (IC₅₀ < 1 µM) and show cytotoxicity via NF-κB pathway modulation. Activity is validated via MTT assays and molecular docking .

Q. Methodological Challenges and Data Contradictions

Q4.1: How can conflicting reports about reaction yields or by-products be resolved? Answer: Reproducibility requires strict control of:

  • Reagent ratios: Excess arylglyoxal (2.5 mmol) ensures complete conversion of β-naphthol (1.5 mmol) .
  • Acid hydrolysis duration: Extended reflux (1 hour) prevents intermediate retention, as monitored by TLC .

Advanced Q4.2: How do computational methods address discrepancies in proposed reaction mechanisms? Answer: Density Functional Theory (DFT) calculations model transition states to explain regioselectivity. For example, the lower energy barrier for [2,1-b] isomer formation (~5 kcal/mol vs. [2,3-b]) aligns with experimental outcomes .

Q. Material Science Applications

Q5.1: What physicochemical properties make naphtho[2,1-b]furan derivatives suitable for organic electronics? Answer: High hole mobility (up to 3.6 cm² V⁻¹ s⁻¹) arises from dense π-π stacking and low reorganization energy. Substituents like electron-donating groups enhance charge transport in field-effect transistors .

Advanced Q5.2: How can crystal engineering optimize naphtho[2,1-b]furan derivatives for optoelectronic devices? Answer: Co-crystallization with acceptors (e.g., fullerene derivatives) improves exciton dissociation. Grazing-incidence X-ray diffraction (GIXD) maps molecular orientation in thin films .

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQWIAKMWGZBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361707
Record name Naphtho[2,1-b]furan-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92262-75-4
Record name Naphtho[2,1-b]furan-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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